molecular formula C14H24O B13809687 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- CAS No. 68480-04-6

3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Cat. No.: B13809687
CAS No.: 68480-04-6
M. Wt: 208.34 g/mol
InChI Key: SYSAACBNNCUINP-UHFFFAOYSA-N
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Description

3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is a synthetic organic compound with the molecular formula C14H24O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of α-campholenic aldehyde and is often used as a synthetic alternative for sandalwood oil, a key ingredient in perfumes .

Preparation Methods

The synthesis of 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves several steps. One common method includes the reaction of α-campholenic aldehyde with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as an analytical standard for the determination of sandalwood oil components in various products, including cosmetics and personal care items . In biology and medicine, it has been studied for its potential effects on hair growth and wound healing. Specifically, it acts as an agonist of the olfactory receptor OR2AT4, which is expressed in human primary keratinocytes. This interaction has been shown to enhance hair growth and promote wound healing by stimulating the production of growth factors .

Mechanism of Action

The mechanism of action of 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR). By binding to this receptor, the compound stimulates a signaling pathway that leads to decreased apoptosis (cell death) and increased production of the anagen-prolonging growth factor IGF-1. This results in enhanced hair growth and improved wound healing .

Comparison with Similar Compounds

Similar compounds to 3-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- include other derivatives of α-campholenic aldehyde and synthetic alternatives for sandalwood oil. Some examples are:

These compounds share similar structures and properties but may differ in their specific applications and effects

Properties

CAS No.

68480-04-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-ol

InChI

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-7,12-13,15H,8-9H2,1-5H3

InChI Key

SYSAACBNNCUINP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C)C(C)O

Origin of Product

United States

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